CRT5 vs CID755673: PKD1 Potency
CRT5 inhibits PKD1 with an IC50 of 1 nM, whereas the alternative pan-PKD inhibitor CID755673 exhibits an IC50 of 182 nM for the same isoform [1]. This represents a greater than 180-fold difference in biochemical potency. Across all three PKD isoforms, CRT5 maintains sub-nanomolar to low-nanomolar potency (PKD1: 1 nM; PKD2: 2 nM; PKD3: 1.5 nM), while CID755673 requires concentrations two orders of magnitude higher (PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM) [1]. The potency differential enables CRT5 to achieve complete PKD inhibition at sub-micromolar concentrations in cellular assays, reducing off-target kinase engagement risk.
| Evidence Dimension | In vitro biochemical IC50 for PKD1 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | CID755673: 182 nM |
| Quantified Difference | CRT5 is approximately 182-fold more potent than CID755673 for PKD1 |
| Conditions | In vitro kinase assay using peptide substrate phosphorylation |
Why This Matters
Researchers requiring potent pan-PKD inhibition at low working concentrations should select CRT5 over CID755673 to minimize solvent (DMSO) exposure and off-target kinase engagement in cellular assays.
- [1] Evans IM, Bagherzadeh A, Charles M, Raynham T, Ireson C, Boakes A, Kelland L, Zachary IC. Characterization of the biological effects of a novel protein kinase D inhibitor in endothelial cells. Biochem J. 2010 Aug 1;429(3):565-72; CID755673 comparator data from Adooq Bioscience CID755673 Datasheet (PKD1 IC50 = 182 nM). View Source
